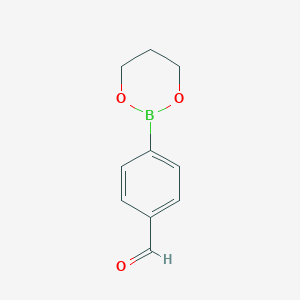

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Übersicht

Beschreibung

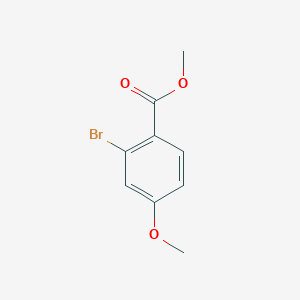

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H11BO3 . It has an average mass of 190.003 Da and a monoisotopic mass of 190.080124 Da . It is also known by other names such as "4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester" .

Molecular Structure Analysis

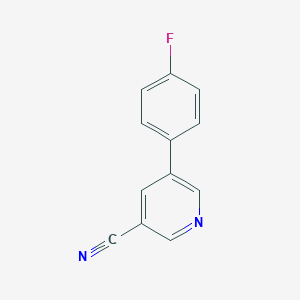

The molecular structure of “4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,3,2-dioxaborinan-2-yl group . The exact structure can be found in various chemical databases .

Physical And Chemical Properties Analysis

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 350.7±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a flash point of 165.9±23.2 °C . The molar refractivity is 50.5±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Neurological Research

Specific Scientific Field

Medicinal chemistry and neuroscience.

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

is used in the synthesis of AMPA receptor antagonists. These compounds play a crucial role in the treatment of neurological diseases that involve dysfunction of glutamatergic neurotransmission. Specifically, the compound contributes to the development of drugs targeting AMPA receptors, which are essential for excitatory neurotransmission in the central nervous system .

Experimental Procedures

Researchers typically follow these steps:

Results and Outcomes

The successful synthesis of AMPA receptor antagonists based on 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde leads to potential drug candidates. These compounds can modulate glutamate signaling, impacting synaptic plasticity and neuronal excitability. Quantitative data on binding affinity, pharmacokinetics, and in vivo efficacy are critical for evaluating their therapeutic potential .

Safety And Hazards

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is harmful if swallowed and is irritating to eyes, respiratory system, and skin . In case of contact with skin or eyes, flush with plenty of water and get medical aid . If swallowed, do not induce vomiting and seek medical aid . In case of inhalation, move to fresh air immediately and give artificial respiration or oxygen if needed .

Eigenschaften

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQBUMNOSGJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)

![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)